molecular formula C22H22N2 B5114279 N-[(9-ethylcarbazol-3-yl)methyl]-4-methylaniline

N-[(9-ethylcarbazol-3-yl)methyl]-4-methylaniline

Cat. No.: B5114279
M. Wt: 314.4 g/mol
InChI Key: BYCPWTGMGKGTCJ-UHFFFAOYSA-N
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Description

N-[(9-ethylcarbazol-3-yl)methyl]-4-methylaniline is an organic compound that belongs to the class of carbazoles Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(9-ethylcarbazol-3-yl)methyl]-4-methylaniline typically involves the reaction of 9-ethylcarbazole with 4-methylaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Common solvents used in this synthesis include toluene and other organic solvents that can dissolve both reactants effectively.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(9-ethylcarbazol-3-yl)methyl]-4-methylaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

N-[(9-ethylcarbazol-3-yl)methyl]-4-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-[(9-ethylcarbazol-3-yl)methyl]-4-methylaniline involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(9-ethylcarbazol-3-yl)methylene]-2-methyl-1-indolinylamine
  • 1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine

Uniqueness

N-[(9-ethylcarbazol-3-yl)methyl]-4-methylaniline stands out due to its unique structural features, which confer specific electronic and steric properties. These properties make it particularly suitable for applications in organic electronics and as a versatile intermediate in organic synthesis.

Properties

IUPAC Name

N-[(9-ethylcarbazol-3-yl)methyl]-4-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2/c1-3-24-21-7-5-4-6-19(21)20-14-17(10-13-22(20)24)15-23-18-11-8-16(2)9-12-18/h4-14,23H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCPWTGMGKGTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNC3=CC=C(C=C3)C)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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